molecular formula C8H12ClN3O B1453075 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol CAS No. 1219963-83-3

2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol

Cat. No. B1453075
CAS RN: 1219963-83-3
M. Wt: 201.65 g/mol
InChI Key: XBULSXXBGPYADM-UHFFFAOYSA-N
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Description

“2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol” is a chemical compound with the empirical formula C7H10ClN3O . It’s a unique chemical provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of pyrimidine derivatives, which includes “2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol”, has been elaborated in various studies . For instance, one method involves attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate .


Molecular Structure Analysis

The molecular weight of this compound is 187.63 . The SMILES string representation is Cc1nc(Cl)cc(NCCO)n1 . The InChI representation is 1S/C7H10ClN3O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H,9,10,11) .

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives, including those with a structure similar to 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol, have been extensively studied for their anticancer properties. They are known to modulate myeloid leukemia and have been used in treatments for leukemia with drugs like imatinib, dasatinib, and nilotinib . These compounds are also investigated for their potential against breast cancer and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Activities

The pyrimidine moiety is a key component in the development of antimicrobial and antifungal agents. Research has shown that pyrimidine-based compounds exhibit significant activity against a variety of microbial and fungal pathogens, which could lead to the development of new therapeutic agents .

β-Glucuronidase Inhibition

2-Aminopyrimidine derivatives, which share a similar core structure with the compound , have been synthesized and evaluated as β-glucuronidase inhibitors. This enzyme’s activity is associated with pathological conditions such as colon cancer, renal diseases, and urinary tract infections. The inhibition of β-glucuronidase is thus a promising area of research for therapeutic intervention .

Anti-Inflammatory and Analgesic Properties

Pyrimidine derivatives are also known for their anti-inflammatory and analgesic activities. These properties make them valuable in the treatment of chronic pain and inflammatory diseases. The research into these applications is ongoing, with the aim of developing more effective and safer analgesics .

Cardiovascular Therapeutics

Compounds with a pyrimidine scaffold have been identified as cardiovascular agents with antihypertensive effects. They play a role in the management of hypertension and other cardiovascular disorders, highlighting the versatility of pyrimidine derivatives in therapeutic applications .

Antidiabetic Effects

Pyrimidine derivatives have been explored for their potential as antidiabetic agents. They are studied for their ability to act as DPP-IV inhibitors, which can regulate blood sugar levels and offer a new approach to diabetes management .

Neuroprotection

Research has indicated that pyrimidine derivatives can contribute to neuroprotection, particularly in the context of retinal ganglion cell health. This application is crucial for the development of treatments for ocular diseases and conditions that affect the nervous system .

Cholesterol Regulation

Pyrimidine-based compounds have been investigated for their role as HMG-CoA reductase inhibitors. These inhibitors are important for managing cholesterol levels and reducing the risk of coronary heart disease, showcasing another vital application of pyrimidine derivatives .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-8(2,4-13)12-7-3-6(9)10-5-11-7/h3,5,13H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBULSXXBGPYADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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